molecular formula C19H22N2O4S B10978604 Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10978604
M. Wt: 374.5 g/mol
InChI Key: RHRFWKSWGPLTSL-UHFFFAOYSA-N
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Description

Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Benzofuran: The core structure of this compound is benzofuran, which consists of a benzene ring fused with a furan ring.

    Thiazole: The thiazole ring contributes to the compound’s heterocyclic nature. Thiazoles are known for their antimicrobial and anticancer properties.

    Ester Group: The methyl ester group at the 4-position enhances the compound’s stability and solubility.

Chemical Reactions Analysis

The compound likely undergoes various reactions, including:

    Oxidation: Oxidation of the thiazole moiety could lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the ester group may yield the corresponding alcohol.

    Substitution: Substitution reactions could occur at different positions on the benzofuran ring.

Common reagents and conditions depend on the specific reaction type and functional groups involved. Major products would vary based on the reaction pathway.

Scientific Research Applications

Biological Activities

Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has shown promise in several biological assays:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example, compounds with increased lipophilicity have demonstrated enhanced antibacterial activities .
  • Neuroprotective Effects : The benzofuran component suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .
  • Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit cholinesterase enzymes, which is crucial in the treatment of Alzheimer's disease .

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated various thiazole derivatives for their antimicrobial properties against common pathogens. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Neuroprotective Potential

Research focusing on neuroprotection highlighted that compounds containing the benzofuran structure could mitigate oxidative stress in neuronal cells. This suggests a potential application in treating conditions like Alzheimer's disease.

Mechanism of Action

The compound’s mechanism likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, we can explore related benzofuran derivatives. Some examples include:

    Benzofuran itself: A simpler compound with diverse biological activities.

    Benzothiazole derivatives: Similar heterocyclic structures with potential pharmacological properties.

Biological Activity

Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features, including a thiazole ring and a benzofuran moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of the compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 360.4 g/mol. The structural characteristics include:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Benzofuran Core : A fused bicyclic system consisting of a benzene ring and a furan ring.

This combination of functional groups may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with thiazole and benzofuran structures often exhibit significant antimicrobial properties. This compound has shown promise in various assays aimed at evaluating its efficacy against bacterial strains.

Compound Structural Features Notable Activities
This compoundThiazole and Benzofuran ringsAntimicrobial activity
Methyl 5-methylthiazole-4-carboxylateThiazole ringAntimicrobial
Benzofuran derivativesBenzofuran coreAnticancer

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to interact with GPCRs, potentially modulating intracellular signaling pathways that affect cell growth and survival.
  • Inhibition of Enzymatic Activity : The thiazole moiety may inhibit specific enzymes that are crucial for microbial survival or cancer cell metabolism.

Case Studies

Recent studies have evaluated the biological activity of thiazole and benzofuran derivatives in various contexts:

  • Neuropathic Pain Models : A study highlighted the efficacy of related benzofuran compounds in reversing neuropathic pain without affecting locomotor behavior in animal models. This suggests potential therapeutic applications for pain management.
  • Inflammatory Conditions : Compounds targeting cannabinoid receptors have shown promise in reducing inflammation. The modulation of the endocannabinoid system by similar structures indicates a pathway for therapeutic intervention in inflammatory diseases.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

methyl 2-[[2-(2,3-dihydro-1-benzofuran-6-yl)acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H22N2O4S/c1-11(2)8-15-17(18(23)24-3)21-19(26-15)20-16(22)10-12-4-5-13-6-7-25-14(13)9-12/h4-5,9,11H,6-8,10H2,1-3H3,(H,20,21,22)

InChI Key

RHRFWKSWGPLTSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CC2=CC3=C(CCO3)C=C2)C(=O)OC

Origin of Product

United States

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